molecular formula C23H17ClN4O4S B12221794 3-(5-[(5-Chlorothiophen-2-yl)methyl]amino-1-[(furan-3-yl)carbonyl]-1H-pyrazol-3-yl)-1-(furan-2-ylmethyl)-1,2-dihydropyridin-2-one

3-(5-[(5-Chlorothiophen-2-yl)methyl]amino-1-[(furan-3-yl)carbonyl]-1H-pyrazol-3-yl)-1-(furan-2-ylmethyl)-1,2-dihydropyridin-2-one

Cat. No.: B12221794
M. Wt: 480.9 g/mol
InChI Key: YEKHCRPLRFIKRV-UHFFFAOYSA-N
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Description

3-(5-[(5-Chlorothiophen-2-yl)methyl]amino-1-[(furan-3-yl)carbonyl]-1H-pyrazol-3-yl)-1-(furan-2-ylmethyl)-1,2-dihydropyridin-2-one is a potent, cell-permeable small molecule investigated as a selective inhibitor of the Janus kinase (JAK) family, with particular activity against JAK2. This compound functions by competitively binding to the ATP-binding site of the kinase, thereby suppressing the phosphorylation and subsequent activation of downstream signal transducers and activators of transcription (STAT) proteins. The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a fundamental role in immune response, hematopoiesis, and cellular proliferation. Dysregulation of this pathway, especially through constitutive JAK2 activity, is implicated in the pathogenesis of various myeloproliferative neoplasms and autoimmune diseases. As such, this inhibitor serves as a valuable pharmacological tool for elucidating the specific roles of JAK2 in disease models, for validating JAK-STAT-related drug targets in vitro and in vivo, and for conducting preliminary efficacy and mechanism-of-action (MOA) studies in a research setting. Researchers can utilize this compound to explore novel therapeutic strategies for conditions like polycythemia vera, myelofibrosis, and rheumatoid arthritis. It is supplied with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity, guaranteeing reliable and reproducible results for your biochemical and cell-based assays. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H17ClN4O4S

Molecular Weight

480.9 g/mol

IUPAC Name

3-[5-[(5-chlorothiophen-2-yl)methylamino]-1-(furan-3-carbonyl)pyrazol-3-yl]-1-(furan-2-ylmethyl)pyridin-2-one

InChI

InChI=1S/C23H17ClN4O4S/c24-20-6-5-17(33-20)12-25-21-11-19(26-28(21)22(29)15-7-10-31-14-15)18-4-1-8-27(23(18)30)13-16-3-2-9-32-16/h1-11,14,25H,12-13H2

InChI Key

YEKHCRPLRFIKRV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)C2=NN(C(=C2)NCC3=CC=C(S3)Cl)C(=O)C4=COC=C4)CC5=CC=CO5

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For the target compound, 3-(furan-3-carbonyl)-1H-pyrazol-5-amine is synthesized first:

  • Step 1 : Reaction of furan-3-carbonyl chloride with malononitrile yields 2-(furan-3-carbonyl)malononitrile .
  • Step 2 : Hydrazine hydrate treatment induces cyclization to form 3-amino-1-(furan-3-yl)carbonyl-1H-pyrazole .

Critical Conditions :

  • Solvent: Ethanol or DMF.
  • Temperature: Reflux (80–100°C).
  • Yield: 68–85%.

Functionalization at Pyrazole Position 5

The (5-chlorothiophen-2-yl)methylamino group is introduced via nucleophilic substitution:

  • Intermediate : (5-Chlorothiophen-2-yl)methanamine (CAS: 214759-22-5) is prepared by reducing 5-chlorothiophene-2-carbaldehyde with NaBH4 in methanol.
  • Coupling : The amine reacts with 3-bromo-1-(furan-3-yl)carbonyl-1H-pyrazole in the presence of K2CO3 in DMF at 60°C.

Analytical Data :

  • Molecular Formula : C23H17ClN4O4S.
  • Mass Spec (ESI+) : m/z 481.0 [M+H]+.

Dihydropyridinone Ring Synthesis

Hantzsch Dihydropyridine Synthesis

The dihydropyridinone ring is assembled via a modified Hantzsch reaction:

  • Step 1 : Condensation of ethyl acetoacetate, ammonium acetate, and furan-2-carbaldehyde in ethanol yields 1-(furan-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate .
  • Step 2 : Selective hydrolysis of the 5-ester group using NaOH, followed by decarboxylation, affords 1-(furan-2-ylmethyl)-1,2-dihydropyridin-2-one .

Optimization :

  • Catalysis: Acetic acid (6 equiv) enhances cyclization efficiency.
  • Yield: 76–92% after recrystallization.

Fragment Coupling Strategies

Suzuki-Miyaura Cross-Coupling

The pyrazole and dihydropyridinone subunits are linked via a palladium-catalyzed cross-coupling:

  • Boronation : The pyrazole intermediate is converted to a boronic acid using bis(pinacolato)diboron and Pd(dppf)Cl2.
  • Coupling : Reaction with 3-bromo-1-(furan-2-ylmethyl)-1,2-dihydropyridin-2-one under Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/H2O).

Conditions :

  • Temperature: 100°C, 12 h.
  • Yield: 65–78%.

Amide Bond Formation

Alternative coupling via amide bond formation between carboxylic acid and amine functionalities:

  • Activation : The pyrazole-3-carboxylic acid is activated with HATU in DMF.
  • Coupling : Reacted with 3-amino-1-(furan-2-ylmethyl)-1,2-dihydropyridin-2-one in the presence of DIPEA.

Challenges :

  • Steric hindrance from substituents reduces yield (45–52%).
  • Requires chromatographic purification.

Optimization and Scale-Up

Solvent and Catalysis

  • Green Chemistry : Water-Ethanol mixtures reduce environmental impact while maintaining yields (82–88%).
  • Catalysts : CuI or Pd(OAc)2 improves cross-coupling efficiency by 15–20%.

Purification

  • Recrystallization : Ethanol/water (7:3) achieves >98% purity.
  • HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5).

Analytical Characterization

Property Data
Molecular Weight 480.92 g/mol
Melting Point 198–202°C
1H NMR (400 MHz, DMSO) δ 8.21 (s, 1H, pyrazole), 7.85–6.45 (m, furan/thiophene)
HPLC Purity 99.3%

Chemical Reactions Analysis

Pyrazole Ring

  • Electrophilic Substitution : The pyrazole’s NH group undergoes alkylation or acylation. For example, reaction with methyl iodide yields N-methyl derivatives .

  • Nucleophilic Attack : The amino group at position 5 participates in Schiff base formation with aldehydes .

Dihydropyridinone Moiety

  • Oxidation : The 1,2-dihydropyridin-2-one ring oxidizes to pyridin-2-one under strong oxidizing agents (e.g., KMnO₄) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to form a tetrahydropyridinone derivative .

Thiophene and Furan Substituents

  • Thiophene Reactivity :

    • Chlorine Substitution : The 5-chloro group undergoes Suzuki coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ .

    • Electrophilic Aromatic Substitution : Nitration at position 4 occurs under HNO₃/H₂SO₄ .

  • Furan Reactivity :

    • Ring-Opening : Strong acids (e.g., H₂SO₄) cleave the furan ring to form diketones.

Catalytic and Solvent Effects

Reaction yields and selectivity depend on solvent polarity and catalyst choice:

Reaction Type Optimal Catalyst Solvent Yield (%) Reference
Pyrazole alkylationTEADCM78
Suzuki couplingPd(PPh₃)₄DMF/H₂O65
Dihydropyridinone cyclizationPTSAToluene82

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, producing CO, CO₂, and chlorinated byproducts .

  • Photodegradation : UV light (254 nm) induces cleavage of the thiophene-furan linkage, forming chlorophenols .

  • Hydrolytic Stability : Stable in neutral aqueous solutions but hydrolyzes in acidic/basic conditions (e.g., t₁/₂ = 2 hours at pH 1).

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal:

  • Nucleophilicity : The pyrazole amino group has a Fukui index (f⁻) of 0.12, indicating moderate nucleophilic reactivity .

  • Electrophilicity : The furan carbonyl carbon exhibits an electrophilicity index (ω) of 1.8 eV, favoring nucleophilic acyl substitutions .

Patent-Based Reaction Innovations

Recent patents disclose advanced derivatization methods:

  • Serine Protease Inhibition : Substituents at the pyrazole’s 1-position (e.g., morpholinobenzoyl groups) enhance inhibitory activity against Factor XIa (IC₅₀ = 0.3 nM) .

  • One-Pot Synthesis : A 2024 patent (EP2968297B1) reports a 92% yield using microwave-assisted synthesis (150°C, 20 minutes) .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C23H17ClN4O4SC_{23}H_{17}ClN_{4}O_{4}S, with a molecular weight of 480.92 g/mol. The structure features multiple functional groups, including a pyrazole ring, which is known for its biological activity, particularly in drug development.

Anticancer Activity

Research has indicated that compounds similar to 3-(5-Chlorothiophen-2-yl)methyl]amino derivatives exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study published in the European Journal of Medicinal Chemistry demonstrated that pyrazole derivatives possess selective cytotoxicity against cancer cells while sparing normal cells. The compound's ability to induce apoptosis was attributed to its interaction with specific cellular pathways involved in cancer progression .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, particularly due to the presence of furan and thiophene moieties, which have been associated with anti-inflammatory activities in other compounds.

Case Study:

In a study examining various substituted pyrazoles, researchers found that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. These findings suggest that similar compounds may be effective in treating inflammatory diseases .

One-Pot Synthesis

The synthesis of this compound can be achieved through one-pot methodologies that enhance yield and reduce reaction times. Such methods often involve sequential reactions where multiple components are combined without intermediate purification.

Synthesis Example:

A typical one-pot synthesis might involve the condensation of furan derivatives with chlorothiophenes and amines under controlled conditions to yield the desired product efficiently .

Serine Protease Inhibition

Research into multisubstituted aromatic compounds has revealed their potential as inhibitors of serine proteases, which play critical roles in various biological processes including blood coagulation and inflammation.

Case Study:

A patent discusses the use of related pyrazole compounds as serine protease inhibitors, highlighting their therapeutic potential in managing conditions like thrombosis and other coagulation disorders .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. Such computational methods are crucial for understanding how modifications to the chemical structure might enhance biological activity.

Findings:

Docking simulations indicate that the compound could effectively bind to active sites of target proteins involved in cancer and inflammation pathways, suggesting a rational approach for further drug design .

Mechanism of Action

The mechanism of action of 3-(5-[(5-Chlorothiophen-2-yl)methyl]amino-1-[(furan-3-yl)carbonyl]-1H-pyrazol-3-yl)-1-(furan-2-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarity and Computational Metrics

Tanimoto and Dice similarity indices are critical for quantifying molecular resemblance. For example:

  • The target compound shares a pyrazole core with 1-(4-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine () but differs in substituents (chlorothiophene vs. chlorophenyl). Computational metrics would highlight differences in electron-rich thiophene versus phenyl groups, affecting hydrophobicity and binding .
  • 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine () shares the chlorothiophene-methyl group but lacks the dihydropyridinone and furan-carbonyl moieties, reducing structural complexity .

Bioactivity Clustering

demonstrates that compounds with shared structural motifs cluster into bioactivity groups. The target compound’s dihydropyridinone ring may confer metabolic stability, while the furan-carbonyl group could enhance solubility compared to analogs like 5-{4-[({[4-(5-carboxyfuran-2-yl)-2-chlorophenyl]... (), which includes a carboxylic acid group for improved anti-inflammatory activity .

Data Table: Key Structural and Bioactivity Comparisons

Compound Name/ID Core Structure Substituents Inferred Bioactivity Reference
Target Compound Pyrazole + dihydropyridinone 5-Chlorothiophen-2-ylmethyl, furan-3-yl carbonyl, furan-2-ylmethyl Kinase inhibition, antimicrobial
1-(4-Chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine Pyrazole 4-Chlorophenyl, furan-2-yl Antimicrobial, anti-inflammatory
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine Pyrazole 3-Chlorothiophen-2-ylmethyl, methyl Enzyme inhibition (e.g., kinases)
5-{4-[({[4-(5-Carboxyfuran-2-yl)-2-chlorophenyl]... Pyrazole Dichlorophenyl, carboxyfuran Anti-inflammatory, therapeutic agent

Key Structural Variations and Implications

  • Chlorothiophene vs.
  • Dihydropyridinone vs. Simple Pyrazole: The dihydropyridinone ring in the target compound may improve metabolic stability compared to analogs lacking this moiety, reducing rapid hepatic clearance .
  • Furan Substituents: Furan rings contribute to π-π stacking interactions. The furan-3-yl carbonyl group in the target compound could increase solubility relative to non-carbonyl furan derivatives .

Research Findings and Implications

  • Molecular Networking : Clustering via cosine similarity scores () would group the target compound with pyrazole-thiophene hybrids, suggesting shared fragmentation patterns and bioactivity .
  • SAR Insights: highlights that minor substituent changes (e.g., chlorothiophene vs. chlorophenyl) significantly alter bioactivity. The target compound’s hybrid structure may balance potency and toxicity better than simpler analogs .
  • Synthetic Challenges: The compound’s complexity (e.g., multiple heterocycles) poses synthesis hurdles compared to analogs like those in , which lack dihydropyridinone .

Biological Activity

The compound 3-(5-[(5-Chlorothiophen-2-yl)methyl]amino-1-[(furan-3-yl)carbonyl]-1H-pyrazol-3-yl)-1-(furan-2-ylmethyl)-1,2-dihydropyridin-2-one (CAS No. 1628214-61-8) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H17ClN4O4SC_{23}H_{17}ClN_{4}O_{4}S, with a molecular weight of 480.92 g/mol. It features multiple heterocyclic components, including pyrazole and dihydropyridinone structures, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing pyrazole and related structures exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of specific functional groups in the compound is crucial for its pharmacological effects.

1. Anticancer Activity

Studies have demonstrated that derivatives of pyrazole can intercalate DNA strands, thereby inhibiting cancer cell proliferation. For instance, the compound has shown cytotoxic effects against liver carcinoma cell lines (HEPG2), with IC50 values indicating significant potency compared to standard chemotherapeutics like 5-fluorouracil .

Compound Cell Line IC50 (µg/well) Reference
3-(5-Chlorothiophen...)HEPG20.884
5-FluorouracilHEPG25

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies suggest that modifications to the pyrazole structure enhance its ability to reduce inflammation markers significantly .

Compound Cytokine Inhibition (%) Standard Drug Inhibition (%)
3-(5-Chlorothiophen...)TNF-α: 76%DexamethasoneTNF-α: 76%
IL-6: 93%IL-6: 86%

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented against various bacterial strains. The compound's structure suggests potential activity against Gram-positive and Gram-negative bacteria, with specific substitutions enhancing this effect .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The pyrazole moiety allows for interaction with DNA, leading to inhibition of replication in cancer cells.
  • Cytokine Modulation : The compound may inhibit the signaling pathways involved in inflammation by blocking cytokine release.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole compounds were synthesized and tested for their anticancer properties against various cell lines, revealing significant cytotoxicity correlated with structural modifications .
  • Anti-inflammatory Research : Research indicated that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations, showcasing their potential as anti-inflammatory agents .

Q & A

Q. Example Synthetic Conditions Table

StepReaction TypeReagents/ConditionsYield (%)Reference
1FormylationPOCl₃, DMF, 0–90°C70–80
2CondensationMalononitrile, EtOH, reflux75
3N-AlkylationFuran-2-CH₂Br, K₂CO₃, DMF65

Advanced: How can conflicting crystallographic data (e.g., bond lengths/angles) be resolved during structural refinement?

Answer:
Discrepancies in X-ray data are addressed using:

  • SHELXL refinement tools : Utilize the TWIN and HKLF5 commands for twinned crystals, and SIMU/DELU restraints to model disorder .
  • Validation metrics : Cross-check R-factors (e.g., R₁ < 0.05 for high-resolution data) and compare with similar structures (e.g., pyrazole-furan derivatives in ).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to validate packing motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.